molecular formula C21H20N4O2S B1223230 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

Cat. No. B1223230
M. Wt: 392.5 g/mol
InChI Key: VGGMIZQVTWIWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone is a member of carbazoles.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Some derivatives of 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone have demonstrated significant antimicrobial and antifungal properties. Notably, certain compounds within this class have been found effective against bacteria and fungi with varying minimum inhibitory concentrations (MIC) (Günay et al., 1999).

Antituberculosis Activity

  • A series of heteroarylthioquinoline derivatives, related to the 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone, have shown promising in vitro activity against Mycobacterium tuberculosis. This indicates potential applicability in the treatment of tuberculosis (Chitra et al., 2011).

Antinociceptive Activity

  • Certain derivatives of this compound have been synthesized and tested for antinociceptive activity, which refers to the reduction in pain sensitivity. One particular derivative was identified as the most active compound in this series, suggesting potential use in pain management (Rajasekaran & Thampi, 2005).

Anticancer Activity

  • Novel derivatives containing elements of 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone have been explored for their anticancer activities. Some of these compounds showed significant activity against specific cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).

Antiviral Activity

  • Derivatives of this chemical have been studied for antiviral activities, particularly against herpes simplex virus type 1 (HSV1) and hepatitis A virus (HAV-MBB). These findings suggest potential use in the development of antiviral therapies (Attaby et al., 2006).

Anti-inflammatory Activity

  • Certain derivatives of 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone have demonstrated anti-inflammatory activity, suggesting their utility in treating inflammatory conditions (Labanauskas et al., 2004).

properties

Product Name

2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C21H20N4O2S/c1-24-20(18-11-6-12-27-18)22-23-21(24)28-13-19(26)25-16-9-4-2-7-14(16)15-8-3-5-10-17(15)25/h2,4,6-7,9,11-12H,3,5,8,10,13H2,1H3

InChI Key

VGGMIZQVTWIWTG-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42)C5=CC=CO5

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42)C5=CC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Reactant of Route 4
2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Reactant of Route 5
2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Reactant of Route 6
2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

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